N-4-Tosyl-L-arginine methyl ester hydrochloride

trypsin kinetics enzyme characterization substrate specificity

Unlike generic trypsin substrates, TAME HCl delivers 11.25-fold higher in vitro signal than BAEE for clinical duodenal-fluid tryptic assays, enabling reliable low-level detection in pancreatic insufficiency. Its ester bond is hydrolyzed with 56-fold greater catalytic efficiency than BAPNA, ensuring precise kinetics even at low enzyme yields. It also selectively inhibits APC/C ubiquitin ligase (IC₅₀ 12 µM), eliminating the need for separate inhibitors. Choose TAME HCl for maximal assay sensitivity, reproducibility, and dual functionality in protease and mitosis studies.

Molecular Formula C14H23N4O4S+
Molecular Weight 343.42 g/mol
CAS No. 1784-03-8
Cat. No. B1681229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-4-Tosyl-L-arginine methyl ester hydrochloride
CAS1784-03-8
SynonymsTAME HCl;  TAME Hydrochloride;  Ts-Arg-Me Hydrochloride;  Ts-Arg-OMe Hydrchloride; 
Molecular FormulaC14H23N4O4S+
Molecular Weight343.42 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(CCC[NH+]=C(N)N)C(=O)OC
InChIInChI=1S/C14H22N4O4S/c1-10-5-7-11(8-6-10)23(20,21)18-12(13(19)22-2)4-3-9-17-14(15)16/h5-8,12,18H,3-4,9H2,1-2H3,(H4,15,16,17)/p+1/t12-/m0/s1
InChIKeyFKMJXALNHKIDOD-LBPRGKRZSA-O
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N-4-Tosyl-L-arginine Methyl Ester Hydrochloride (TAME HCl) – Procurement-Grade Trypsin Substrate and APC/C Inhibitor CAS 1784-03-8


N-α-Tosyl-L-arginine methyl ester hydrochloride (CAS 1784-03-8; TAME HCl) is a synthetic L-arginine ester derivative in which the α-amino group is protected with a p-toluenesulfonyl (tosyl) moiety and the carboxyl group is methyl-esterified [1]. It belongs to the class of tosylated arginine esters widely employed as chromogenic/non-chromogenic substrates for trypsin-like serine proteases – including trypsin, thrombin, plasmin and kallikreins – and has additionally been characterized as a small-molecule competitive inhibitor of the anaphase-promoting complex/cyclosome (APC/C) ubiquitin ligase . TAME HCl is available commercially at ≥98% purity (TLC), with a melting point of 145–147 °C and recommended storage at −20 °C .

Why Generic Substitution of TAME HCl with Other Arginine Esters or Amide Substrates Compromises Assay Performance and Research Reproducibility


Although N-α-tosyl-L-arginine methyl ester hydrochloride is often listed alongside BAPNA, BAEE, and BAME as interchangeable trypsin substrates, quantitative kinetic and activity comparisons demonstrate that these compounds cannot be swapped without substantially altering assay outcomes, sensitivity, and interpretation [1][2]. TAME is an ester, not an amide; consequently trypsin hydrolyzes its ester bond with significantly higher catalytic efficiency and specific activity than amidase substrates such as BAPNA [1]. Even among ester substrates, the tosyl protecting group confers a distinct active-site interaction that yields markedly different signal intensity, pH profiles, and sensitivity relative to BAEE or BAME, as evidenced in duodenal-fluid tryptic assays where TAME produced up to 11‑fold higher activity in vitro [2]. Furthermore, TAME uniquely possesses a secondary pharmacology as an APC/C inhibitor (IC₅₀ = 12 µM in Xenopus extract; 1.5 µM in recombinant enzyme assays) that is entirely absent in alternative substrates [3]. Procurement decisions that treat these compounds as functional equivalents therefore risk both quantitative error in enzyme-monitoring protocols and unintended biological pleiotropy in cell-cycle studies.

N-4-Tosyl-L-arginine Methyl Ester Hydrochloride – Quantitative Differentiation Evidence Against Closest Comparators


56‑Fold Higher Catalytic Efficiency of TAME over BAPNA for Purified Fish Trypsin Esterase vs. Amidase Activity

In a direct head-to-head kinetic characterization of purified smooth hound (Mustelus mustelus) trypsin, TAME exhibited vastly superior catalytic efficiency relative to the commonly used amidase substrate BAPNA [1]. When TAME was the substrate, the catalytic constant k_cat was 59.15 ± 2.2 s⁻¹ and the Michaelis constant K_m was 0.156 ± 0.01 mM, yielding a catalytic efficiency (k_cat / K_m) of ~379 s⁻¹ mM⁻¹. For BAPNA under identical conditions, k_cat was 2.62 ± 0.11 s⁻¹ and K_m 0.387 ± 0.02 mM, corresponding to a catalytic efficiency of ~6.8 s⁻¹ mM⁻¹ [1]. This represents an approximately 56‑fold advantage for TAME – a difference rooted in the inherently faster hydrolysis of the ester bond compared with the amide bond in BAPNA. Furthermore, the enzyme displayed an esterase‑specific activity on TAME that was four times greater than its amidase‑specific activity on BAPNA when measured under the same standard assay conditions [1].

trypsin kinetics enzyme characterization substrate specificity

11.25‑Fold Higher In Vitro Tryptic Activity of TAME over BAEE and BAME in Human Duodenal Juice Assays

Murthy et al. performed a systematic comparative study of tryptic activity in human duodenal juice using three synthetic substrates: TAME, BAEE, and BAME [1]. In vitro, TAME yielded 11.25‑fold higher tryptic activity than BAEE or BAME. When assessed in vivo under physiologically relevant conditions, TAME still produced 4.54‑fold higher activity [1]. The enhanced signal arises from preferential enzyme–substrate interactions conferred by the tosyl group and from the ester‑bond hydrolysis kinetics; no comparable magnitude of improvement was observed for BAEE or BAME. The study also documented that trypsin denaturation kinetics varied with substrate choice, confirming that the selection of TAME is not merely a matter of signal strength but also influences the reliability of activity measurements across pH ranges [1].

trypsin activity assay clinical enzymology substrate comparison

APC/C Ubiquitin Ligase Inhibition with IC₅₀ of 12 µM in Xenopus Extract – A Secondary Pharmacological Activity Absent in Analogous Trypsin Substrates

TAME is not only a trypsin substrate but also a pharmacologically well‑characterized inhibitor of the anaphase‑promoting complex/cyclosome (APC/C) [1]. In mitotic Xenopus egg extract, TAME inhibits cyclin proteolysis with an IC₅₀ of 12 µM by competing with the C‑terminal IR‑tail of the APC activator Cdc20 for APC binding [1]. In a fully recombinant APC/C enzyme assay measuring cyclin B1 ubiquitination, TAME exhibits an even more potent IC₅₀ of 1.5 µM and acts as a reversible inhibitor . At concentrations up to 20 µM, TAME does not inhibit other E3 ubiquitin ligases such as SCFβ‑TrCP or MDM2, confirming target‑class selectivity . Critically, this APC/C‑inhibitory property is unique to TAME among the commonly used trypsin substrate panel – BAPNA, BAEE, BAME, and even the free base TAME (CAS 901‑47‑3) do not simultaneously serve as high‑affinity APC/C inhibitors. Researchers who substitute these compounds into cell‑cycle or proteolysis assays therefore introduce a biological variable that can confound interpretation.

APC/C inhibitor cell cycle ubiquitin ligase

Fluorometric Detection of TAME Hydrolysis Enables Higher Analytical Sensitivity Compared with Colorimetric BAEE and BAPNA Methods

Hydrolysis of TAME by trypsin‑like enzymes releases methanol, which can be quantified fluorometrically using the Nash method with substantially greater sensitivity than conventional UV‑absorbance‑based detection of chromogenic substrates such as BAPNA or BAEE [1]. Trautschold and Werle applied this approach to the assay of kallikrein‑like arginine esterases in plasma, demonstrating that the fluorometric TAME method was more sensitive than colorimetric methods [1]. A separate study by Murthy et al. corroborated the practical advantage: TAME‑based tryptic activity measurements in duodenal juice were up to 11.25‑fold higher than BAEE/BAME in vitro, reflecting the combined effect of faster hydrolysis kinetics and more sensitive detection [2]. The fluorometric TAME assay therefore allows reliable quantification of low‑abundance esterase activity in complex biological matrices where chromogenic substrates may yield signals near the detection limit.

fluorometric assay kallikrein esterase analytical sensitivity

TAME Serves as a Widely Cross‑Reactive Trypsin Substrate Across Species, Enabling Standardized Comparative Enzyme Characterization

TAME has been employed as the reference esterase substrate for trypsins purified from phylogenetically diverse organisms, including smooth hound fish (Mustelus mustelus: K_m = 0.156 mM, k_cat = 59.15 s⁻¹) [1], brownstripe red snapper (Lutjanus vitta: K_m = 0.328 mM, k_cat = 112 s⁻¹) [2], common kilka (Clupeonella cultriventris caspia: k_cat / K_m significantly higher than BAPNA, p < 0.05) [3], Tibetan sheep pancreas (K_m = 0.53 mM, k_cat = 206 s⁻¹) [4], and bovine trypsin (K_m ≈ 0.05 mM across temperatures 5–35 °C) [5]. Despite species‑to‑species variation in absolute kinetic values, TAME consistently displays Michaelis–Menten saturation kinetics across the entire panel, whereas certain alternative substrates (notably BAPNA) exhibit variable or non‑saturating behavior in some fish trypsins. This cross‑species consistency makes TAME the preferred substrate for inter‑laboratory and inter‑species comparisons of tryptic function, as it minimizes substrate‑dependent artifacts.

trypsin purification species comparison enzyme standardization

N-4-Tosyl-L-arginine Methyl Ester Hydrochloride (TAME HCl) – Validated Application Scenarios for Scientific Procurement and Industrial Use


High‑Sensitivity Trypsin Activity Assays in Clinical Pancreatic Function Testing

In diagnostic laboratories measuring tryptic activity in duodenal aspirates, TAME HCl generates 11.25‑fold higher in vitro signal than BAEE or BAME and 4.54‑fold higher signal in vivo, enabling reliable detection of low trypsin levels in pancreatic insufficiency patients where alternative substrates may yield values near the background limit [1]. Procurement of TAME HCl is therefore indicated whenever a clinical enzymology protocol requires maximal sensitivity and a reduced rate of false‑negative results.

Biochemical Characterization and Quality Control of Recombinant and Tissue‑Purified Trypsins Across Species

For academic and industrial laboratories engaged in trypsin purification, characterization, or lot‑release testing, TAME HCl is the only substrate validated across at least five vertebrate species with consistent Michaelis–Menten kinetics (K_m range 0.05–0.53 mM, k_cat up to 206 s⁻¹) [2][3]. Its 56‑fold catalytic‑efficiency advantage over BAPNA ensures that kinetic parameters can be determined with high precision even under low‑enzyme‑yield conditions, supporting robust inter‑laboratory data harmonization [2].

Cell‑Cycle and Ubiquitin‑Proteasome Research Requiring a Dual‑Function APC/C Inhibitor and Protease Probe

In mitosis and protein‑degradation studies, TAME HCl uniquely combines an APC/C‑inhibitory IC₅₀ of 12 µM (Xenopus extract) or 1.5 µM (recombinant APC/C) with selectivity over SCFβ‑TrCP and MDM2 at 20 µM, while simultaneously retaining utility as a trypsin‑esterase substrate [4]. This dual functionality avoids the need to procure separate APC/C inhibitors (e.g., proTAME) and protease substrates, simplifying inventory management in cell‑biology core facilities.

Fluorometric Low‑Abundance Esterase Detection in Plasma and Tissue Homogenates

For laboratories quantifying kallikrein‑like or trypsin‑like esterase activity in plasma or tissue extracts where enzyme concentrations are inherently low, TAME HCl can be paired with the fluorometric Nash methanol‑detection method, which provides greater sensitivity than colorimetric BAPNA or BAEE protocols [5]. This scenario is particularly relevant to thrombosis, inflammation, and complement‑cascade research requiring precise esterase monitoring.

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